3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
Overview
Description
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis
- Lewis Acid Catalysis in Metal-Organic Frameworks: A study demonstrated the use of metal-organic frameworks containing Mn2+ ions as effective Lewis acid catalysts. These frameworks facilitated the conversion of aldehydes like benzaldehyde to cyanosilylated products, showing the potential of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde in catalysis applications (Horike et al., 2008).
Synthesis in Green Chemistry
- Synthesis in Ionic Liquids: An educational project highlighted the synthesis of compounds in ionic liquids, using benzaldehyde as a key reactant. This approach emphasizes the role of this compound in promoting green chemistry practices (Verdía et al., 2017).
Chemical Reactions and Mechanisms
- Reactions of 3-aryl-5-methyl-1,2,4-oxadiazoles: A study explored the reactions of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl alcohol and benzylamine, leading to the formation of various products including benzaldehyde. This research provides insight into the reaction mechanisms involving compounds like this compound (Brown et al., 1988).
Antibacterial Properties
- Antibacterial Properties of Schiff Base Compounds: Schiff base compounds derived from oxadiazoles, including those similar to this compound, showed promising antibacterial activities. This suggests potential applications in pharmaceuticals and healthcare (Kakanejadifard et al., 2013).
Optical Studies
- Optical Studies of Metal Complexes: Research involving the synthesis of metal complexes with 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone revealed important data regarding the optical properties of these complexes, indicating potential applications in material sciences (Mekkey et al., 2020).
Bioproduction of Benzaldehyde
- Enhanced Bioproduction of Benzaldehyde: A study on the bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor demonstrated the potential of utilizing organic compounds, possibly including this compound, in biotechnological applications (Craig & Daugulis, 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties, suggesting potential targets could be microbial proteins or enzymes .
Mode of Action
Related 1,2,4-oxadiazoles have been studied for their interaction with targets like trypanosoma cruzi cysteine protease cruzain . The compound might interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the anti-infective properties of related 1,2,4-oxadiazoles , it can be hypothesized that the compound may interfere with essential biochemical pathways in microbes, leading to their inhibition or death.
Result of Action
Based on the reported anti-infective properties of related 1,2,4-oxadiazoles , it can be speculated that the compound may lead to the inhibition or death of microbes.
Biochemical Analysis
Biochemical Properties
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes such as tyrosine kinases and cathepsin K, which are crucial in cellular signaling and protein degradation pathways . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as MAP kinases, which play a critical role in cell proliferation and apoptosis . Additionally, it affects gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For example, its interaction with tyrosine kinases results in the inhibition of these enzymes, thereby affecting downstream signaling pathways . Furthermore, it can induce changes in gene expression by binding to DNA or interacting with transcription factors, leading to alterations in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under ambient conditions but can degrade under extreme conditions such as high temperature or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular functions, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate biochemical pathways effectively. At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where the compound exhibits significant biological activity only above certain concentration levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination from the body . These interactions can affect metabolic flux and the levels of metabolites, influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to plasma proteins, facilitating its distribution to different tissues . Additionally, specific transporters may mediate its uptake into cells, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct it to specific cellular compartments, influencing its biochemical activities.
Properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-11-10(14-12-7)9-4-2-3-8(5-9)6-13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNJEYQSCYYAEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594980 | |
Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273727-50-7 | |
Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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